molecular formula C6H9NO3 B8729992 (2-(Methoxymethyl)oxazol-4-yl)methanol

(2-(Methoxymethyl)oxazol-4-yl)methanol

Cat. No.: B8729992
M. Wt: 143.14 g/mol
InChI Key: RFSDDQCCFRUYMH-UHFFFAOYSA-N
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Description

(2-(Methoxymethyl)oxazol-4-yl)methanol is a heterocyclic compound featuring an oxazole core substituted with a methoxymethyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₆H₉NO₃, with a molecular weight of 143.14 g/mol .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

[2-(methoxymethyl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C6H9NO3/c1-9-4-6-7-5(2-8)3-10-6/h3,8H,2,4H2,1H3

InChI Key

RFSDDQCCFRUYMH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CO1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related oxazole derivatives with substitutions at the 2- and 4-positions. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2-(4-Methoxyphenyl)oxazol-4-yl)methanol 2-(4-Methoxyphenyl), 4-(hydroxymethyl) C₁₁H₁₁NO₃ 205.21 Used in ligand synthesis; CAS 885273-76-7
(2-Ethoxyoxazol-4-yl)methanol 2-Ethoxy, 4-(hydroxymethyl) C₆H₉NO₃ 143.14 Intermediate for biosensors; storage at +4°C
(2-(2-Chlorophenyl)oxazol-4-yl)methanol 2-(2-Chlorophenyl), 4-(hydroxymethyl) C₁₀H₈ClNO₂ 209.63 Acute toxicity (oral, dermal Category 4)
(2-Cyclohexyl-5-methyloxazol-4-yl)methanol 2-Cyclohexyl, 5-methyl, 4-(hydroxymethyl) C₁₂H₁₉NO₂ 209.29 High yield (90%); used in bromination reactions
(5-(3-(Methoxymethyl)phenyl)oxazol-4-yl)methanol 5-(3-Methoxymethylphenyl), 4-(hydroxymethyl) C₁₂H₁₃NO₃ 219.24 Synthetic precursor for antitumor agents

Physicochemical and Toxicological Properties

  • Solubility and Reactivity: The methoxymethyl group in (2-(Methoxymethyl)oxazol-4-yl)methanol enhances hydrophilicity compared to cyclohexyl or chlorophenyl analogs . Ethoxy-substituted derivatives exhibit lower molecular weights, favoring solubility in polar solvents like ethanol .
  • Toxicity: Compounds with chlorophenyl or nitrophenyl substituents (e.g., (2-(4-Nitrophenyl)oxazol-4-yl)methanol) show higher acute toxicity (Category 4 for oral/dermal exposure) compared to methoxymethyl or ethoxy variants .

Research Findings and Trends

  • Thermal Stability : Cyclohexyl-substituted oxazoles demonstrate higher thermal stability (m.p. >393 K) compared to methoxymethyl variants, likely due to increased steric hindrance .

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